molecular formula C9H7F4NO B2421467 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide CAS No. 2384846-77-7

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B2421467
CAS No.: 2384846-77-7
M. Wt: 221.155
InChI Key: QLGBIWOTKLAKHV-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated aromatic amide. This compound is notable for its incorporation of both fluorine and trifluoromethyl groups, which are known to impart unique chemical and physical properties. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of both fluorine and trifluoromethyl groups.

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBIWOTKLAKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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